molecular formula C7H5BrF3NO B038472 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 124432-63-9

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B038472
CAS No.: 124432-63-9
M. Wt: 256.02 g/mol
InChI Key: YUDYUCKEWCVXTE-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to the pyridine ring.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is the respiratory system . .

Mode of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that the compound interacts with its targets in a way that leads to irritation and inflammation.

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound may induce an inflammatory response at the cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it should be used only outdoors or in a well-ventilated area to minimize the risk of respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-5-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-2-methoxy-5-(trifluoromethyl)aniline
  • 2-Methoxy-3-bromo-5-trifluoromethylpyridine

Uniqueness

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

3-bromo-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYUCKEWCVXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564546
Record name 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
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Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124432-63-9
Record name 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124432-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50564546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-methoxy 5-(trifluoromethyl) pyridine (4 g, 22.58 mmol) was dissolved in acetonitrile (50 ml) was added NBS (6 g, 33.87 mmol) portion wise at 0° C. The reaction mixture was stirred for overnight at RT. The solvent was removed under vacuum, quenched with water (100 mL) and extracted with ethyl acetate. The combined organic layer was washed with water, brine, dried over sodium sulfate, and concentrated at reduced pressure to yield 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine (12) as a pale yellow liquid (2 g, 34.7%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-bromo-5-trifluoromethyl-2(1H)-pyridone (2.0 g, 8.26 mmol) and silver carbonate (2.32 g, 8.4 mmol) in hexane (50 mL) was added iodomethane (1.05 mL, 16.8 mmol) and the resulting mixture heated at reflux for 16 hrs. The suspension was cooled, and filtered, and the filtrate concentrated in vacuo. The residue was purified by silica chromatography to give the product as an oil (893 mg, 3.49 mmol, 42% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods III

Procedure details

A mixture of 7.6 g of 2-chloro-3-bromo-5-(trifluoromethyl)pyridine, 6.2 ml of 25 percent sodium methoxide in methanol (0.027 mol), and 20 ml of anhydrous methanol was prepared and allowed to react at ambient temperature with stirring for 16 hours. The mixture was then poured onto ice and the resulting mixture extracted with ether. The ether extract was extracted with water, dried over sodium sulfate, and concentrated by evaporation under reduced pressure and the residue was purified by distillation under reduced pressure to obtain 4.1 g (65 percent of theory) of the title compound as a colorless oil boiling at 86°-88° C. at 21 mm pressure and having a refractive index at 19° C. of 1.4816. The proton nmr spectrum was consistent with the assigned structure.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.027 mol
Type
solvent
Reaction Step One

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